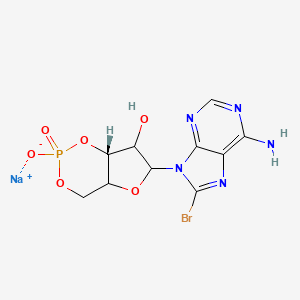
8-Bromo-cAMP sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-cAMP sodium, also known as 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt, is a brominated derivative of cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate that activates cyclic adenosine monophosphate-dependent protein kinase. This compound is resistant to degradation by cyclic adenosine monophosphate phosphodiesterase, making it long-acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-cAMP sodium involves the bromination of adenosine 3’,5’-cyclic monophosphate. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 8-position of the adenine ring. The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-cAMP sodium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the bromine atom.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: These reactions typically result in modified cyclic adenosine monophosphate derivatives.
Scientific Research Applications
8-Bromo-cAMP sodium has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cyclic adenosine monophosphate-dependent pathways and reactions.
Biology: Employed in cell signaling studies to activate cyclic adenosine monophosphate-dependent protein kinase and investigate its effects on cellular processes.
Medicine: Used in research to understand the role of cyclic adenosine monophosphate in various diseases and to develop potential therapeutic agents.
Industry: Utilized in the production of cyclic adenosine monophosphate analogs and related compounds for research and development purposes
Mechanism of Action
8-Bromo-cAMP sodium exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinase. This activation leads to the phosphorylation of various target proteins, which in turn modulates multiple cellular pathways. The compound’s resistance to degradation by cyclic adenosine monophosphate phosphodiesterase ensures prolonged activation of cyclic adenosine monophosphate-dependent protein kinase .
Comparison with Similar Compounds
8-Bromoguanosine 3’,5’-cyclic monophosphate: Another brominated cyclic nucleotide with similar properties.
Adenosine 3’,5’-cyclic monophosphorothioate, 8-Bromo-, Rp-Isomer: A cyclic adenosine monophosphate analog with different stereochemistry and biological activity
Uniqueness: 8-Bromo-cAMP sodium is unique due to its high resistance to degradation by cyclic adenosine monophosphate phosphodiesterase, making it a long-acting activator of cyclic adenosine monophosphate-dependent protein kinase. This property distinguishes it from other cyclic adenosine monophosphate analogs and makes it particularly useful in long-term studies of cyclic adenosine monophosphate-dependent pathways .
Properties
Molecular Formula |
C10H10BrN5NaO6P |
|---|---|
Molecular Weight |
430.08 g/mol |
IUPAC Name |
sodium;(7aR)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1/t3?,5?,6-,9?;/m0./s1 |
InChI Key |
DMRMZQATXPQOTP-XIIVPSJUSA-M |
Isomeric SMILES |
C1C2[C@@H](C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


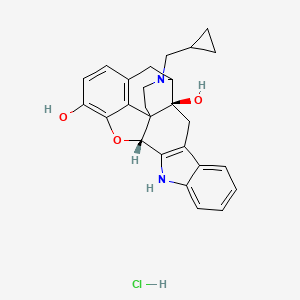
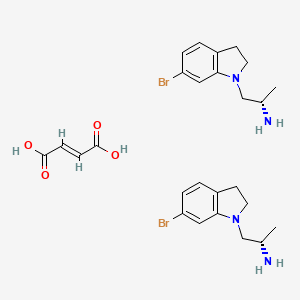
![tetrasodium;[(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763441.png)
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid](/img/structure/B10763456.png)
![1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B10763471.png)
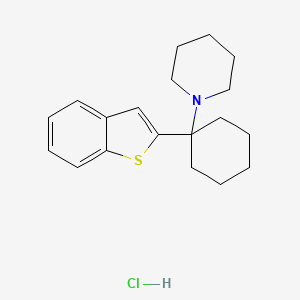
![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B10763474.png)
![1-[6-[[(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B10763478.png)
![ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763491.png)
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B10763496.png)
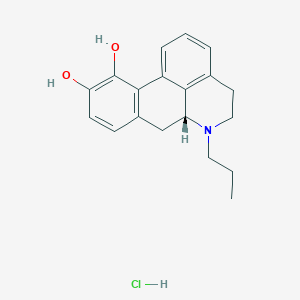
![(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10763502.png)

![3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B10763522.png)
